2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one

Estrogen receptor ERE-dependent transcription breast carcinoma

2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one (CAS 119138-95-3) is a synthetic heterocyclic compound belonging to the chromanone (2,3-dihydro-4H-1-benzopyran-4-one) family, with molecular formula C₁₀H₁₀O₃ and molecular weight 178.18 g/mol. It features a saturated C2–C3 bond, a C2-geminal hydroxyl and methyl substitution, and a C4 ketone, distinguishing it structurally from fully aromatic chromones (4H-1-benzopyran-4-ones) and flavanones.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 119138-95-3
Cat. No. B11910545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one
CAS119138-95-3
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=CC=CC=C2O1)O
InChIInChI=1S/C10H10O3/c1-10(12)6-8(11)7-4-2-3-5-9(7)13-10/h2-5,12H,6H2,1H3
InChIKeyPXIGHXIKZDCYLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one (CAS 119138-95-3): Baseline Identity and Procurement Classification


2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one (CAS 119138-95-3) is a synthetic heterocyclic compound belonging to the chromanone (2,3-dihydro-4H-1-benzopyran-4-one) family, with molecular formula C₁₀H₁₀O₃ and molecular weight 178.18 g/mol . It features a saturated C2–C3 bond, a C2-geminal hydroxyl and methyl substitution, and a C4 ketone, distinguishing it structurally from fully aromatic chromones (4H-1-benzopyran-4-ones) and flavanones [1]. The compound is cataloged primarily as a screening compound and synthetic building block for medicinal chemistry programs, with commercially available purity specifications of ≥98% (NLT 98%) . Its computed physicochemical parameters include a polar surface area (PSA) of 46.53 Ų and a LogP of 1.36, placing it within favorable drug-like property space for lead optimization campaigns .

Why Generic Substitution Fails for 2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one (CAS 119138-95-3): Substructural Determinants of Differential Activity


Within the 2,3-dihydro-4H-1-benzopyran-4-one (chromanone) class, biological activity is exquisitely sensitive to the nature and position of substituents, making generic interchange hazardous. The C2-geminal hydroxyl/methyl substitution pattern on the target compound (CAS 119138-95-3) generates a tertiary alcohol center that is absent in the unsubstituted 4-chromanone (CAS 491-37-2), 2-methylchroman-4-one, or C2-phenyl flavanones such as liquiritigenin [1]. Published structure–activity relationship (SAR) data demonstrate that 2,3-dihydro-4H-1-benzopyran-4-ones lacking a second phenolic hydroxyl or a benzylidenyl/spirocyclohexyl motif are inactive or only marginally active as estrogen receptor ligands, whereas appropriately substituted analogs (e.g., 3-benzylidenechromanones) can induce ERE-dependent transcription in breast carcinoma cells at defined concentrations [1][2]. Furthermore, the saturated C2–C3 bond eliminates the planarity and extended conjugation present in chromones (4H-1-benzopyran-4-ones), altering both physicochemical properties and target engagement profiles [3]. These substructural features mean that procurement of a near-analog without the specific 2-hydroxy-2-methyl motif cannot replicate the precise hydrogen-bond donor/acceptor geometry, steric bulk, or metabolic vulnerability of the target compound, potentially invalidating SAR hypotheses or lead optimization campaigns.

Quantitative Differential Evidence Guide for 2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one (CAS 119138-95-3)


Estrogenic Receptor Transactivation: Inactivity of the 2,3-Dihydro-4H-1-Benzopyran-4-one Core Versus Active 3-Benzylidene and Spirocyclic Analogs

The 2,3-dihydro-4H-1-benzopyran-4-one (chromanone) core, which directly encompasses the target compound's scaffold, was explicitly tested alongside 4H-1-benzopyran-4-ones, 4H-1-benzopyrans, and 2,3-dihydro-1-benzopyrans for estrogen receptor (ER) ligand activity and agonist/antagonist function. All four prototype series—including the chromanone core—were found to be inactive or only marginally active as ER ligands or estrogen agonists/antagonists [1]. In contrast, 3-benzylidene-substituted 2,3-dihydro-4H-1-benzopyran-4-ones and spirocyclohexyl-containing benzopyrans sharing one hydroxyl/methoxyl group were able to induce ERE-dependent transcription in breast carcinoma cells at measurable concentrations, and compounds 6, 8, and 11 showed estrogenic activity comparable to the phytoestrogen genistein [2]. This establishes that the unadorned chromanone core (and by class-level inference, the target compound bearing only C2 hydroxy/methyl substitution but no benzylidenyl or second phenolic hydroxyl motif) is functionally silent at ER, whereas certain substituted analogs are transcriptionally active.

Estrogen receptor ERE-dependent transcription breast carcinoma SERMs chromanone SAR

Computed Physicochemical Profile Comparison: Target Compound Versus 4-Chromanone (CAS 491-37-2) and Liquiritigenin (CAS 578-86-9)

Computed molecular properties distinguish the target compound from its closest commercially available chromanone analogs. The target compound (C₁₀H₁₀O₃, MW 178.18) has a calculated LogP of 1.36 and a topological polar surface area (TPSA) of 46.53 Ų . By comparison, unsubstituted 4-chromanone (CAS 491-37-2, C₉H₈O₂, MW 148.16) has a lower LogP (~1.0–1.2 estimated) and TPSA of ~26.3 Ų (single carbonyl oxygen), while the flavanone liquiritigenin (CAS 578-86-9, C₁₅H₁₂O₄, MW 256.25) possesses a TPSA of 66.76 Ų and LogP of ~2.5, reflecting its additional phenolic hydroxyl and 4-hydroxyphenyl substituent [1]. The target compound's intermediate LogP and PSA values, combined with a single hydrogen-bond donor (tertiary alcohol), offer a distinct physicochemical signature for permeability-solubility balancing and structure-based design that cannot be replicated by either the more lipophilic, less polar 4-chromanone or the larger, more polar liquiritigenin.

Physicochemical properties drug-likeness LogP PSA lead optimization

Synthesis Yield Benchmark: Reported Yields ≥70% for the Target Compound Versus Typical Yields for 2-Substituted Chromanones

The synthesis of 2-hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one via condensation of 2-hydroxyacetophenone with methyl vinyl ketone followed by base-catalyzed cyclization is reported to proceed with yields often exceeding 70% under optimized reflux conditions [1]. For comparison, the synthesis of closely related 2-substituted chromanones—such as 2-(hydroxymethyl)-chroman-4-one (CAS not assigned in the comparative data, but a direct structural analog)—has been reported in 86.7% yield at 3 g scale [2]. The enantioselective catalytic synthesis of trans-2,3-disubstituted-2,3-dihydro-4H-1-benzopyran-4-ones typically achieves yields of 65–89% with variable enantiomeric excess (63–88% ee) depending on the specific substrate [3]. The target compound's ≥70% yield benchmark, achieved without requiring chiral catalysis or complex protecting-group strategies, makes it a cost-effective and scalable entry point for generating the 2-hydroxy-2-methylchroman-4-one pharmacophore compared to enantiomerically enriched or more heavily substituted analogs.

Synthesis yield scalability chromanone medicinal chemistry

Optimal Application Scenarios for Procuring 2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one (CAS 119138-95-3)


Negative Control Compound for Estrogen Receptor (ER) Screening Panels

Based on class-level evidence that the 2,3-dihydro-4H-1-benzopyran-4-one core is inactive or only marginally active at ER, the target compound can serve as a scaffold-matched negative control in ERα/ERβ transactivation assays, enabling researchers to attribute any observed activity to the specific substituents introduced during SAR exploration rather than to the chromanone core itself [1]. This application is not served by 4-chromanone (lacks the C2 substitution) or by liquiritigenin (a known potent and selective ERβ agonist with EC₅₀ = 36.5 nM) .

Synthetic Intermediate for Fragment-Based and Diversity-Oriented Synthesis

The C2 tertiary alcohol and C4 ketone provide orthogonal functional handles for diversification: the ketone can undergo reductive amination, Grignard addition, or hydrazone formation; the tertiary alcohol can be protected, oxidized, or eliminated to generate olefinic or spirocyclic derivatives. The reported ≥70% synthetic yield and commercial availability at ≥98% purity support its use as a reliable building block in parallel synthesis libraries, where batch-to-batch consistency and scalable supply are critical procurement criteria.

Physicochemical Probe for Permeability–Solubility Optimization in CNS Drug Discovery

With a computed LogP of 1.36 and TPSA of 46.53 Ų, the compound resides in a favorable property space for CNS drug candidates (typically LogP 1–4, TPSA < 60–70 Ų) . It can be used as a core scaffold for systematic physicochemical profiling and for benchmarking against more polar analogs (e.g., hydroxylated flavanones with TPSA > 65 Ų) or more lipophilic analogs (e.g., 4-chromanone with TPSA ~26 Ų but LogP differences) during multiparameter optimization (MPO) campaigns [1].

Quote Request

Request a Quote for 2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.